molecular formula C18H18ClNO4S B2709526 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate CAS No. 1327174-31-1

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate

Cat. No. B2709526
CAS RN: 1327174-31-1
M. Wt: 379.86
InChI Key: CHLIDSLGOWNQLG-ATVHPVEESA-N
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Description

This compound contains several functional groups, including a sulfonyl group attached to a 4-chlorophenyl group, an amino group attached to a 4-ethylphenyl group, and an acrylate group. The presence of these groups suggests that this compound could participate in a variety of chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the amino group could act as a nucleophile in reactions with electrophiles, and the sulfonyl group could potentially participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and the functional groups it contains. Some properties that could potentially be predicted include its boiling point, density, and solubility .

Scientific Research Applications

Polymer Science and Engineering

  • Polymeric Protecting Groups : The synthesis of novel polymeric protecting groups involving similar compounds indicates their utility in protecting functional groups during synthetic processes. These polymers have shown potential in the kinetic control of deprotection reactions, making them interesting candidates for complex organic syntheses (M. Gormanns & H. Ritter, 1994).

  • Photochromic Polymers : Research into methylacrylate polymers with photochromic side chains incorporating heterocyclic sulfonamide-substituted azobenzene reveals applications in creating materials that change color under different light conditions. This is particularly relevant for developing smart coatings, displays, and optical storage devices (E. Ortyl, R. Janik & S. Kucharski, 2002).

Organic Synthesis

  • Cycloaddition Reactions : The compound and its related structures have been employed in cycloaddition reactions to synthesize new organic compounds, including the preparation of cyclopropane derivatives through reactions with allylzinc reagents and zinc enolates of ketones. This showcases its utility in constructing complex molecular architectures (M. Petrini, R. Profeta & P. Righi, 2002).

Materials Science

  • Polymer Electrolyte Membranes : The synthesis of polymer electrolyte membranes (PEMs) for fuel cell applications involves the grafting of acrylate monomers onto polymeric backbones. These PEMs exhibit controlled ion-exchange capacity and conductivity, essential for efficient fuel cell operation, suggesting potential applications of related acrylate compounds in energy technologies (Shuichi Takahashi et al., 2008).

Chemical Synthesis

  • Synthesis of Complex Molecules : The compound and its analogs are used in the synthesis of complex molecules, including polycyclic indole derivatives and sulfone-substituted cyclopropanes. These methodologies find applications in pharmaceuticals and agrochemicals, showcasing the versatility of acrylate compounds in synthesizing bioactive molecules (Yu-Ning Gao, Qin Xu & M. Shi, 2015; S. Yamazaki et al., 1999).

properties

IUPAC Name

methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-ethylanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c1-3-13-4-8-15(9-5-13)20-12-17(18(21)24-2)25(22,23)16-10-6-14(19)7-11-16/h4-12,20H,3H2,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLIDSLGOWNQLG-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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